![molecular formula C20H15ClF3N3O2 B3003159 N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide CAS No. 921577-37-9](/img/structure/B3003159.png)
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide
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Description
Synthesis Analysis
The synthesis of related compounds involves the formation of amide bonds and the introduction of chlorophenyl groups. Paper details the synthesis of a benzoyl compound with a 4-chlorophenyl group, which suggests that similar synthetic routes could be applicable to the target compound. The synthesis typically requires careful control of reaction conditions to ensure the correct formation of the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction, as seen in paper . This technique allows for the precise determination of the atomic arrangement within a molecule. The target compound, with its complex structure including a pyridazine ring and trifluoromethyl group, would likely require a similar analytical approach to elucidate its structure.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the target compound. However, the presence of functional groups such as the amide bond and chlorophenyl moiety in related compounds suggests that the target compound may undergo reactions typical of these groups, such as nucleophilic substitution or hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related compounds. For example, the presence of intramolecular hydrogen bonds can influence the melting point and solubility, as seen in paper . The electronic properties, such as excitation energies and dipole moments, can be estimated using computational methods like DFT, as demonstrated in paper . The target compound's trifluoromethyl group would also contribute to its chemical properties, potentially increasing its lipophilicity and affecting its reactivity.
Scientific Research Applications
Antibacterial and Antifungal Activities
- Synthesis and Characterization for Antimicrobial Applications : N-substituted benzamides and derivatives have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against various bacterial and fungal species (Desai, Shihora, & Moradia, 2007).
Melanoma Cytotoxicity
- Melanoma Treatment Potential : Benzamide derivatives have been studied for their cytotoxicity against melanoma cells, indicating potential for targeted drug delivery and enhanced efficacy in melanoma treatment (Wolf et al., 2004).
Cardiac Electrophysiological Activity
- Potential in Cardiac Arrhythmias : N-substituted benzamides have been explored for their cardiac electrophysiological activity, showing promise as selective agents for treating cardiac arrhythmias (Morgan et al., 1990).
Radiochemical Studies
- Advancements in Radiochemical Labeling : Studies involving the tritium labeling of N-substituted benzamides have contributed to a deeper understanding of their radiochemical properties, beneficial for imaging and diagnostic purposes (Hong et al., 2015).
Dopamine Receptor Research
- Neurological Research Applications : Benzamide derivatives have been investigated for their binding affinity to dopamine receptors, aiding in the understanding of neurological disorders and the development of relevant treatments (Leopoldo et al., 2002).
Anticancer Evaluation
- Exploring Anticancer Capabilities : The design and synthesis of benzamide derivatives have been key in evaluating their anticancer activities against various cancer cell lines, highlighting their potential as antineoplastic agents (Ravinaik et al., 2021).
Neuroleptic Activity
- Potential in Psychotic Disorder Treatment : Synthesis of benzamides has led to the discovery of compounds with significant neuroleptic activity, beneficial in the treatment of psychosis and related disorders (Iwanami et al., 1981).
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2/c21-14-7-5-13(6-8-14)17-9-10-18(28)27(26-17)12-11-25-19(29)15-3-1-2-4-16(15)20(22,23)24/h1-10H,11-12H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRREEWZMXZEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide |
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